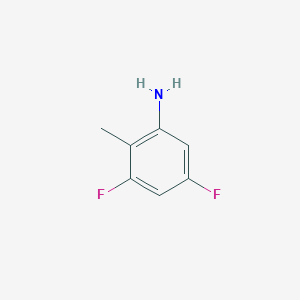

3,5-Difluoro-2-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCKCKSZRUPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes and Precursor Utilization

Accessing the 3,5-Difluoro-2-methylaniline core relies heavily on the strategic functionalization of aromatic precursors. Key methods include the reduction of nitroaromatics and advanced fluorination techniques.

A primary and well-established route to synthesizing aryl amines is the reduction of the corresponding nitroaromatic compound. For this compound, the logical precursor is 1,3-difluoro-2-methyl-5-nitrobenzene . The transformation of the nitro group (-NO₂) to an amino group (-NH₂) is typically achieved through catalytic hydrogenation.

This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose. google.comsmolecule.com The reaction is generally performed in a solvent such as methanol (B129727) or dimethylformamide (DMF). google.com Alternative reducing agents, such as ammonium (B1175870) formate (B1220265) in the presence of a Pd/C catalyst, can also be used. google.com The reduction of related dichlorodifluoronitrobenzene has been shown to proceed at temperatures around 50°C. google.com For the reduction of 2,6-dichloro-3,5-difluoronitrobenzene, temperatures can range from 40°C to 250°C, with a preferred range of 70°C to 150°C to ensure a complete reaction without fluoride (B91410) elimination. google.com

Table 1: Representative Conditions for Nitroaromatic Reduction

| Catalyst | Reducing Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Dimethylformamide (DMF) | Room Temperature | google.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | 50°C | google.com |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Toluene/Water | 45°C - 150°C | google.com |

| Raney Nickel | Hydrogen Gas (H₂) | Methanol | Not specified | google.com |

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org Functional groups such as amides, tertiary amines, and methoxy (B1213986) groups can serve as effective DMGs. wikipedia.org While direct synthesis of this compound via DoM is less common, the strategy is crucial for synthesizing key fluorinated precursors. For instance, the synthesis of 2,5-difluoroaniline (B146615) can be achieved through the DoM of fluorobenzene (B45895) derivatives.

Catalytic fluorination represents another advanced approach to producing the necessary difluoro-aromatic core. beilstein-journals.org This involves the introduction of fluorine atoms onto an aromatic ring using a transition-metal catalyst. beilstein-journals.org Such methods are vital for creating fluorinated building blocks from more readily available starting materials. For example, catalytic fluorination of nitroaniline intermediates is a known pathway for producing difluoroaniline derivatives.

While this compound is a primary aniline (B41778), related secondary and tertiary amines are also of significant interest. These are often synthesized via N-alkylation of a difluoroaniline precursor. 3,5-Difluoroaniline (B1215098) serves as a common starting point for such derivatizations. chemicalbook.com

The introduction of a methyl group onto the amine nitrogen to form N-methyl-3,5-difluoroaniline is a representative example of this strategy. chemicalbook.comacs.org This can be achieved using common methylating agents like methyl iodide or dimethyl sulfate. Furthermore, N-alkylation is not limited to methylation. The reaction of 3,5-difluoroaniline with allylic alcohols, promoted by deep eutectic solvents, has been shown to produce N-allylated products in good yields. rsc.orgresearchgate.net

Table 2: Examples of N-Alkylation of 3,5-Difluoroaniline

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Not specified (Methylation) | N-methyl-3,5-difluoroaniline | High | acs.org |

| (E)-1,3-diphenylprop-2-en-1-ol | (E)-N-(1,3-Diphenylallyl)-3,5-difluoroaniline | 76% | rsc.orgresearchgate.net |

Directed Ortho-Metalation (DoM) and Catalytic Fluorination Pathways

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cnacs.org Halogenated derivatives of this compound can serve as important substrates in these transformations, enabling the construction of highly complex molecules.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org To be utilized in this reaction, the amino group of this compound can be used to direct the introduction of a halide at a specific position, or the aniline itself can be converted into an aryl halide (e.g., bromo or iodo derivative) via a Sandmeyer-type reaction.

This halogenated this compound derivative can then be coupled with a wide variety of aryl or vinyl boronic acids or their esters. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orguwindsor.ca The synthesis of complex biaryl compounds is a common application, and the reaction conditions are generally mild and tolerant of many functional groups. mdpi.com

Table 3: Typical Components for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation | libretexts.orgmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), X-Phos | Stabilizes the Pd(0) active species | sigmaaldrich.cnmdpi.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the second aryl group | nih.gov |

| Base | K₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent | libretexts.orguwindsor.canih.gov |

| Solvent | Toluene, Dimethoxyethane (DME), Water | Reaction medium | sigmaaldrich.cnnih.gov |

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound is required as the substrate. The resulting aryl-alkyne products are valuable intermediates in the synthesis of pharmaceuticals and functional materials due to the linear and rigid nature of the alkyne moiety. acs.orgsci-hub.se Modern protocols have been developed that are copper-free and can be performed under mild, solvent-free conditions, enhancing the reaction's applicability and green credentials. acs.orgnih.gov

Table 4: General Conditions for Sonogashira Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Primary catalyst for the C(sp)-C(sp²) coupling | acs.orgnih.gov |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the reaction (often omitted in modern methods) | organic-chemistry.org |

| Alkyne | Terminal Alkynes (R-C≡CH) | Provides the alkyne functional group | organic-chemistry.orgnih.gov |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), DABCO | Acts as both a base and a solvent | organic-chemistry.orgacs.org |

| Solvent | Tetrahydrofuran (THF), Amine Base | Reaction medium | organic-chemistry.orgacs.org |

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen (C–N) bonds, a critical step in the synthesis of many aniline derivatives. This palladium-catalyzed cross-coupling reaction has been successfully employed for the synthesis of complex amines from aryl halides.

In the context of synthesizing derivatives of this compound, Buchwald-Hartwig amination offers a direct and efficient route. For instance, the coupling of an appropriately substituted aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand can yield the desired product. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos and S-Phos often proving effective. nih.gov

A systematic screening approach is often necessary to determine the optimal conditions for a specific Buchwald-Hartwig amination. nih.gov Factors such as the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., NaOt-Bu, LiHMDS), and the solvent all play a significant role in the reaction's outcome. nih.gov For example, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs, the amination of a protected 6-bromopyrido[2,3-d]pyrimidine with substituted N-methylanilines was successfully achieved using an S-Phos ligand, which was found to be more effective than X-Phos in that specific case due to reduced steric hindrance. nih.gov

The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of aryl and heteroaryl halides with various nitrogen-containing partners, including primary and secondary amines, amides, and carbamates. This methodology has been instrumental in creating diverse libraries of compounds for drug discovery and has been applied in the total synthesis of complex natural products. acs.org

Table 1: Representative Buchwald-Hartwig Amination Reaction

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield |

| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Sodium tert-Butoxide | Toluene | 4-(p-tolyl)morpholine | 94% |

| 2 | 2-Bromonaphthalene | Chiral Primary Amine | Pd₂(dba)₃ / Ligand | Base | Solvent | N-(naphthalen-2-yl) derivative | 63% acs.org |

| 3 | 2,2'-Dibromobiphenyl | Primary Amine | Pd₂(dba)₃ / L17 | Base | Solvent | N,N'-di(biphenyl-2-yl) derivative | 59% acs.org |

Heck Reaction Implementations

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the formation of carbon-carbon (C–C) bonds by reacting an unsaturated halide with an alkene in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for the alkenylation of aryl halides, providing access to a wide range of styrenic and other vinyl-substituted compounds.

While direct implementations of the Heck reaction specifically starting with this compound are not extensively detailed in the provided search results, the general principles are applicable for its derivatization. For instance, an aryl halide derivative of this compound could be coupled with various alkenes to introduce new carbon-carbon bonds.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or palladacycles, have been developed to enhance catalyst stability and activity. organic-chemistry.org

Recent advancements have focused on expanding the scope of the Heck reaction, including the use of aryl chlorides, which are often more readily available and less expensive than bromides or iodides. organic-chemistry.org Furthermore, gold-catalyzed Heck reactions have emerged as a complementary method, sometimes offering different regioselectivity compared to palladium catalysis. chemrxiv.org

Table 2: General Heck Reaction Parameters

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pre-catalyst that is reduced in situ to active Pd(0) libretexts.org |

| Ligand | PPh₃, XPhos, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity libretexts.orgorganic-chemistry.org |

| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes the hydrogen halide formed during the reaction libretexts.org |

| Solvent | DMF, NMP, Acetonitrile | Solubilizes reactants and influences reaction rate and selectivity |

Photoinduced and Radical-Mediated Synthetic Pathways

Photoinduced and radical-mediated reactions offer powerful and often milder alternatives to traditional synthetic methods. These approaches can provide unique reactivity and selectivity, enabling the formation of complex molecules under ambient conditions.

Electron Donor-Acceptor (EDA) Complex Formations

The formation of an electron donor-acceptor (EDA) complex between an electron-rich aniline and an electron-deficient species can be exploited for synthetic transformations upon photoirradiation. acs.org This process involves a single electron transfer (SET) from the donor (aniline) to the acceptor, generating radical ions that can then undergo further reactions. acs.org

For example, a novel EDA complex has been reported between anilines and ethyl difluoroiodoacetate. acs.orgnih.gov Photoexcitation of this complex leads to the efficient formation of difluoroalkylated arenes. acs.org The reaction is believed to proceed through the generation of a fluorinated radical and a cationic aniline radical species. acs.org This method is particularly effective for electron-rich anilines. acs.org

Radical Chain Mechanisms in Functionalization

Radical chain reactions are a key feature of many photoinduced and radical-mediated processes. libretexts.orglibretexts.org These reactions typically involve three phases: initiation, propagation, and termination. libretexts.org The initiation step generates the initial radical species, often through homolytic cleavage of a weak bond by heat or light. libretexts.org In the propagation phase, the radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org Termination occurs when two radicals combine. libretexts.org

In the context of aniline functionalization, radical chain mechanisms can be initiated by a photoexcited catalyst or through the formation of an EDA complex. acs.orgnih.gov For instance, in the difluoroalkylation of anilines, a radical chain mechanism with a quantum yield greater than one has been proposed, indicating that a single photo-initiation event leads to multiple product molecules. acs.org The reaction can be inhibited by radical scavengers like TEMPO, providing evidence for the involvement of radical intermediates. acs.org

Difluoroalkylation and Difluoromethylation Approaches

The introduction of difluoroalkyl and difluoromethyl groups into organic molecules is of significant interest due to the unique properties these moieties impart. nih.gov Photoinduced and radical-mediated methods have emerged as powerful tools for achieving these transformations.

Visible-light organophotocatalytic systems, using catalysts like Eosin Y, can promote the difluoroalkylation of anilines under mild conditions. acs.org The mechanism often involves the generation of a difluoroalkyl radical, such as ·CF₂CO₂Et, which then reacts with the aniline. acs.org

Transition-metal-free methods for difluoroalkylation have also been developed, leveraging the formation of EDA complexes. acs.org For instance, the combination of anilines with ethyl difluoroiodoacetate forms an EDA complex that, upon photoexcitation, leads to difluoroalkylated products. acs.org Copper-catalyzed difluoroalkylation reactions have also been reported, proceeding through a radical mechanism. mdpi.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. chemrxiv.orgejcmpr.com These principles include the use of safer solvents, renewable starting materials, and energy-efficient processes.

In the context of synthesizing fluorinated anilines, green chemistry approaches are being explored. For example, domino reactions that construct the benzene (B151609) ring and install the amine and fluorine groups in a single, metal-free operation from acyclic precursors represent an atom- and cost-efficient strategy. chemrxiv.org Such processes can bypass the selectivity issues often encountered in transition-metal-catalyzed fluorination. chemrxiv.org

Mechanochemical methods, which involve solvent-free reactions conducted by grinding, offer another green alternative for the synthesis of fluorinated compounds. mdpi.com This technique has been successfully used to synthesize fluorinated imines in high yields with short reaction times. mdpi.com

Furthermore, the use of water as a solvent in reactions like the Buchwald-Hartwig amination, often in the presence of surfactants to create micelles, aligns with green chemistry principles. The development of reusable catalysts, such as sulfonated reduced graphene oxide (rGO-SO₃H) for reactions under microwave irradiation and solvent-free conditions, also contributes to more sustainable synthetic protocols. bohrium.com

Solvent-Free and Environmentally Benign Reaction Conditions

The shift away from traditional organic solvents, which are often volatile, toxic, and difficult to dispose of, is a central theme in the sustainable synthesis of aromatic amines. The pursuit of greener reaction media has led to the exploration of solvent-free techniques and the use of environmentally benign alternatives like water.

Solvent-free synthesis, or neat reactions, offers significant environmental benefits by eliminating a major source of chemical waste. ijrpr.com Methodologies such as mechanochemistry, where mechanical energy from grinding or ball milling is used to drive reactions, are particularly effective for solid-state transformations. ijrpr.com These techniques enhance reactant contact and can increase reaction rates without the need for a solvent. ijrpr.com Another prominent solvent-free approach is microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and improved product selectivity compared to conventional heating. ijrpr.comtandfonline.com For the synthesis of anilines, such methods can be applied to key steps like the reduction of a nitroaromatic precursor.

Water is an ideal green solvent due to its non-toxicity, availability, and safety. The catalytic reduction of nitroaromatics, a primary route to synthesizing anilines, has been successfully demonstrated in aqueous media. nih.govirost.ir Utilizing water as a solvent is a key aspect of developing environmentally friendly processes for producing valuable chemical intermediates. acs.org For instance, the reduction of nitro compounds can be efficiently carried out using sodium borohydride (B1222165) in water in the presence of a suitable heterogeneous catalyst, allowing for mild reaction conditions and straightforward product isolation. irost.ir

Atom Economy Maximization in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. skpharmteco.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. skpharmteco.comlibretexts.org

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 1,3-difluoro-2-methyl-5-nitrobenzene. A highly atom-economical approach for this transformation is catalytic hydrogenation using molecular hydrogen (H₂).

Reaction: C₇H₅F₂NO₂ (1,3-difluoro-2-methyl-5-nitrobenzene) + 3H₂ → C₇H₇F₂N (this compound) + 2H₂O

In this reaction, the only byproduct is water, which is environmentally harmless. The atom economy can be calculated as follows:

Formula Weight of Desired Product (C₇H₇F₂N): 143.14 g/mol

Formula Weight of All Reactants (C₇H₅F₂NO₂ + 3H₂): 173.12 g/mol + 3 * 2.02 g/mol = 179.18 g/mol

Percent Atom Economy = (FW of Desired Product / FW of All Reactants) x 100 Percent Atom Economy = (143.14 / 179.18) x 100 ≈ 79.9%

This high atom economy contrasts sharply with traditional stoichiometric reduction methods, such as using iron powder in acidic media, which generate large amounts of iron sludge waste and have a significantly lower atom economy. rsc.org Addition reactions and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions tend to have lower atom economies due to the generation of byproducts. kccollege.ac.in Designing syntheses that favor addition and minimize waste-producing steps is crucial for sustainable chemical production. sioc-journal.cn

Catalyst Selection for Sustainable Processes

The choice of catalyst is critical in developing sustainable synthetic methods. An ideal catalyst should be highly active and selective, operate under mild conditions, be easily separated from the reaction mixture, and be reusable over multiple cycles.

For the synthesis of anilines via nitroaromatic reduction, there has been a significant evolution from traditional methods to advanced catalytic systems. While iron powder has been historically used, it suffers from producing large quantities of solid waste. rsc.org Modern approaches focus on catalytic hydrogenation, which is recognized as the most efficient, atom-economical, and environmentally friendly method. sioc-journal.cn

Heterogeneous catalysts are particularly favored for their ease of recovery and reuse. irost.ir Advanced catalysts often consist of metal nanoparticles dispersed on a high-surface-area support.

Noble Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) nanoparticles are highly efficient for the hydrogenation of nitrobenzenes. nih.govresearchgate.net When supported on materials like ordered mesoporous carbons (CMK-3), these catalysts show excellent activity and stability, even in green solvents like water. researchgate.net

Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, enhancing catalytic activity and stability. For example, chitosan-supported palladium/cobalt (Pd/Co) bimetallic nanoparticles have demonstrated high efficiency and recyclability (up to six times) for the reduction of various nitroaromatics at room temperature. irost.ir

Non-Metal Catalysts: To avoid the cost and potential toxicity of metals, research into metal-free catalysts is emerging. Phosphorus-doped carbon nanotubes, for instance, have been shown to effectively catalyze the reduction of nitroaromatics, offering an inexpensive and environmentally friendly alternative. rsc.org

The table below summarizes and compares different catalytic systems relevant to the synthesis of anilines, highlighting key parameters for sustainability.

| Catalyst System | Reductant | Solvent | Temperature | Key Findings |

| Ru/CMK-3 researchgate.net | H₂ | Water/Ethanol | Room Temp. | High conversion (up to 100%) and excellent selectivity. Reusable. |

| Pd/Co@Chitosan irost.ir | NaBH₄ | Water | Room Temp. | High yields, mild conditions, catalyst recyclable up to six times. |

| Pt-Au Nanocubes nih.gov | NaBH₄ | Aqueous | Not specified | Bimetallic catalyst showed higher activity than monometallic Pt. |

| P-CNTs (Phosphorus-doped carbon nanotubes) rsc.org | H₂ | Not specified | Not specified | Effective metal-free catalyst, highlighting a sustainable alternative. |

| Iron Powder rsc.org | - | Acidic media | Not specified | Traditional method; generates large volumes of iron sludge waste. |

Reactivity Profiles and Reaction Mechanistic Elucidation

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.com

The two fluorine atoms at the 3- and 5-positions of 3,5-Difluoro-2-methylaniline significantly influence the electrophilicity of the aromatic ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack. ethz.chnih.gov This effect is most pronounced at the positions ortho and para to the fluorine atoms. In this molecule, the carbon atoms at positions 2, 4, and 6 are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.

The fluorine atoms themselves can act as leaving groups in SNAr reactions, a phenomenon attributed to the strength of the carbon-fluorine bond not being the rate-limiting step in the reaction. masterorganicchemistry.com The rate-limiting step is typically the formation of the negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups. masterorganicchemistry.com

Table 1: Predicted Relative Electrophilicity of Ring Carbons in this compound for SNAr

| Ring Position | Substituents' Electronic Influence | Predicted Electrophilicity |

| C1 | Amino (donating), Methyl (donating) | Low |

| C2 | Methyl (donating), Fluorine (withdrawing) | Moderate |

| C3 | Fluorine (withdrawing), Amino (donating) | High |

| C4 | Fluorine (withdrawing), Methyl (donating) | High |

| C5 | Fluorine (withdrawing), Amino (donating) | High |

| C6 | Amino (donating) | Low |

Both steric and electronic factors play a critical role in determining the outcome of SNAr reactions. researchgate.netnumberanalytics.com The amino and methyl groups on this compound introduce significant steric hindrance, particularly at the positions ortho to them.

The methyl group at the 2-position sterically hinders nucleophilic attack at the C3-fluorine. The amino group at the 1-position can sterically impede attack at the C6 position and, to a lesser extent, at the C2 and C5 positions. Therefore, nucleophilic attack is most likely to occur at the C5-fluorine, which is para to the activating nitro group (if present) and less sterically hindered than the C3 position.

Electronically, the amino group is a powerful electron-donating group (+M effect), which counteracts the electron-withdrawing effects of the fluorine atoms, thereby deactivating the ring towards SNAr. However, in reactions where the amino group is protonated or converted to a diazonio group, its electron-donating character is nullified, making the ring more susceptible to nucleophilic attack. libretexts.org

Influence of Fluorine Substitution Pattern on Electrophilicity

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom. minia.edu.egpressbooks.pub The regioselectivity of EAS is dictated by the directing effects of the substituents already present on the ring.

In this compound, the amino group is a strongly activating, ortho, para-director, while the methyl group is a moderately activating, ortho, para-director. libretexts.org The fluorine atoms are deactivating but are also ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+M effect), which outweighs their strong inductive withdrawal (-I effect) in directing the incoming electrophile.

The directing effects of these groups are cooperative. The amino group directs electrophiles to the 2, 4, and 6 positions. The methyl group directs to the 3, 5, and 1 positions. The fluorine at C3 directs to the 2 and 4 positions, and the fluorine at C5 directs to the 4 and 6 positions. The most favored positions for electrophilic attack are C4 and C6, as they are activated by the powerful amino group and a fluorine atom. Steric hindrance from the methyl group at C2 will likely disfavor substitution at the C1 and C3 positions. numberanalytics.comyoutube.com Given the strong activating nature of the amino group, polysubstitution can be a significant side reaction. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Ring Position | Directing Effects of Substituents | Predicted Reactivity |

| C4 | Activated by NH2 (para) and F (ortho) | High |

| C6 | Activated by NH2 (ortho) and F (para) | High |

| C2 | Sterically hindered by CH3 and NH2 | Low |

Oxidation and Reduction Chemistry

The amino group of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of nitrogen-containing functional groups.

Oxidation of the amino group in anilines can lead to the formation of nitroso, nitro, and azo compounds. The specific product obtained depends on the oxidizing agent and the reaction conditions. For instance, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), can oxidize the amine to the corresponding nitroso and subsequently to the nitro derivative.

The synthesis of nitro derivatives can also be achieved through the nitration of the aromatic ring, followed by reduction of the resulting nitro group. However, direct nitration of this compound would likely lead to a mixture of products due to the multiple activating groups. rsc.org

The nitro derivatives of this compound can be reduced back to the amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl). wikipedia.orgunimi.it

Partial reduction of a nitro group can yield a hydroxylamine. wikipedia.orgwikipedia.org This can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org The formation of hydroxylamines from the direct reduction of the aniline (B41778) itself is not a common transformation.

Table 3: Common Oxidation and Reduction Reactions of the Amino Group and its Derivatives

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | mCPBA | Nitroso, Nitro |

| Reduction of Nitro | H2/Pd-C, Fe/HCl | Amine |

| Partial Reduction of Nitro | Zn/NH4Cl | Hydroxylamine |

Formation of Nitro and Nitroso Derivatives

Metal-Catalyzed C-H Functionalization Reactions

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient modification of organic molecules. acs.org This section explores the application of these methods to this compound, examining the mechanistic underpinnings and regiochemical outcomes of such transformations.

Palladium-catalyzed C-H activation is a cornerstone of modern organic synthesis. researchgate.net The mechanism of these reactions often involves the coordination of the palladium catalyst to a directing group on the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. snnu.edu.cnscienceopen.com This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds.

The catalytic cycle can proceed through different pathways, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. snnu.edu.cn In the context of fluorinated arenes, the C-H bonds ortho to fluorine substituents exhibit enhanced reactivity towards metal centers. acs.orgwhiterose.ac.uk This "ortho-fluorine effect" is attributed to both thermodynamic and kinetic factors, including the increased acidity of the C-H bond and favorable interactions with the metal catalyst. whiterose.ac.ukwhiterose.ac.uk

For this compound, the amino group can act as a directing group, facilitating the formation of a palladacycle. The precise mechanism, whether it proceeds via a concerted metalation-deprotonation (CMD) pathway or another route, is influenced by the reaction conditions, including the choice of ligands and additives. snnu.edu.cnscienceopen.com DFT calculations have been instrumental in elucidating these pathways, suggesting that in some cases, a heterodimeric transition state involving another metal, such as silver, can dictate the regioselectivity. wikipedia.org

The regioselectivity of C-H functionalization is a critical aspect, determining the synthetic utility of the reaction. In the case of this compound, several factors influence where arylation or alkenylation will occur. The directing effect of the amino group typically favors functionalization at the ortho position. acs.org However, the presence of fluorine and methyl substituents introduces additional electronic and steric considerations.

The fluorine atoms at the 3 and 5 positions are electron-withdrawing, which can influence the reactivity of the adjacent C-H bonds. masterorganicchemistry.com The methyl group at the 2-position provides steric hindrance, which may disfavor functionalization at the adjacent C-H bond (position 6). The interplay of these directing and steric effects will ultimately determine the final regiochemical outcome.

For instance, in palladium-catalyzed olefinations of aniline derivatives, the use of specific ligands, such as an S,O-ligand, has been shown to dramatically improve para-selectivity. acs.org Without such a ligand, a mixture of isomers is often obtained. acs.org In the case of this compound, a competition between functionalization at the C6 position (ortho to the amine) and the C4 position (para to the amine and meta to the fluorines) would be expected. The outcome would likely depend on the specific catalytic system employed.

| Reaction Type | Expected Major Regioisomer(s) | Influencing Factors |

| Palladium-catalyzed Arylation | C6 and/or C4 | Directing group, steric hindrance, ligand effects |

| Palladium-catalyzed Alkenylation | C6 and/or C4 | Directing group, steric hindrance, ligand effects |

Directing groups are fundamental to achieving high regioselectivity in C-H functionalization reactions. acs.org They operate by coordinating to the metal catalyst, bringing it into close proximity to a specific C-H bond. researchgate.net For aniline derivatives, the amino group itself can serve as a directing group. However, to enhance reactivity and control selectivity, the amine is often converted into a more effective directing group, such as an amide or a picolinamide. nih.gov

The strength of the directing group is a key factor. A scale has been developed to predict the relative strength of common directing groups in palladium-catalyzed C-H activation, which can help in predicting the outcome of reactions on molecules with multiple potential directing sites. scienceopen.com In this compound, the primary amino group can be acylated to form various amides, which can then direct the C-H functionalization. For example, anilide directing groups have been shown to promote para-fluoroalkylation. acs.org The choice of the specific amide can fine-tune the regioselectivity, sometimes even directing the reaction to the meta position, as seen in some copper-catalyzed arylations. wikipedia.org

The installation and subsequent removal of these directing groups is a practical consideration in multi-step synthesis. researchgate.net

Regioselectivity in Arylation and Alkenylation Reactions

Comparative Reactivity with Structurally Analogous Compounds

To better understand the reactivity of this compound, it is instructive to compare it with structurally related molecules.

N-methylaniline derivatives undergo various C-H functionalization reactions. For instance, electrochemical methods have been developed for the C(sp³)-H/N-H cross-dehydrogenative coupling of N-methylaniline derivatives with amides. tandfonline.com The presence of halogens on the aromatic ring can significantly impact the reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. masterorganicchemistry.com However, in the context of metal-catalyzed C-H activation, their electronic and steric properties can be harnessed to control regioselectivity. The "ortho-fluorine effect" is a prime example of this, where a fluorine substituent directs functionalization to the adjacent C-H bond. acs.orgwhiterose.ac.ukwhiterose.ac.uk Comparing this compound to other halogenated N-methylanilines would reveal the specific influence of the fluorine atoms in combination with the methyl group on the reaction outcomes.

| Compound | Key Reactive Features |

| N-methylaniline | C(sp³)-H of the methyl group is reactive. |

| 2-Fluoro-N-methylaniline | Ortho-fluorine effect may direct C-H activation. |

| 4-Chloro-N-methylaniline | Chloro group is deactivating but can influence regioselectivity. |

| This compound | Combined electronic effects of two fluorines and steric/electronic effect of the methyl group. |

Polyfluorinated aromatic amines represent a class of compounds where multiple C-F bonds are present. The high degree of fluorination significantly alters the electronic properties of the aromatic ring, making the remaining C-H bonds more acidic and susceptible to activation. acs.orgwhiterose.ac.uk Direct C-H functionalization of polyfluorinated arenes, including amination reactions, has been achieved using copper catalysis. beilstein-journals.org The reactivity of C-H bonds ortho to fluorine is enhanced, making this a general strategy for the synthesis of functionalized fluoroarenes. acs.orgwhiterose.ac.uk

| Compound | Degree of Fluorination | General Reactivity in C-H Activation |

| This compound | Difluorinated | Enhanced reactivity at C-H bonds ortho to fluorine. |

| Pentafluoroaniline | Polyfluorinated | Highly activated C-H bonds (if any), potential for C-F bond activation. |

| 2,4-Difluoroaniline | Difluorinated | Subject to directing effects from both the amino group and the fluorines. msu.edu |

Influence of Substituent Position on Reaction Yields

The regiochemical placement of substituents on the aniline ring is a critical determinant of reaction outcomes, profoundly influencing both the distribution of products and their respective yields. The electronic properties (electron-donating or -withdrawing) and steric bulk of groups such as fluorine atoms and methyl groups dictate the reactivity of the aromatic ring towards electrophilic or nucleophilic attack, as well as the accessibility of adjacent reaction sites. Research into various substituted anilines illustrates how altering the position of these functional groups can lead to significant variations in reaction yields and, in some cases, can favor the formation of one regioisomer over another or even inhibit a reaction entirely.

The synthesis of indole (B1671886) derivatives, a common scaffold in medicinal chemistry, provides a clear example of this principle. In a Fischer indole synthesis starting from 3,4-difluoroaniline, the reaction with ethyl pyruvate (B1213749) followed by cyclization with polyphosphoric acid (PPA) does not produce a single product but rather a mixture of two positional isomers: ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate. arkat-usa.org The yields for these isomers are notably different, demonstrating that the cyclization pathway is influenced by the electronic environment created by the fluorine substituents. arkat-usa.org

Table 1: Isomeric Product Yields in Fischer Indole Synthesis from 3,4-Difluoroaniline arkat-usa.org

| Product | Yield (%) |

|---|---|

| Ethyl 4,5-difluoroindole-2-carboxylate | 15 |

| Ethyl 5,6-difluoroindole-2-carboxylate | 22 |

Further evidence of the profound impact of substituent position is found in lateral lithiation reactions of N-BOC-protected fluoro-2-methylanilines. These reactions are highly sensitive to the location of the fluorine atom relative to the methyl group. For instance, N-BOC-2-methyl-6-fluoroaniline undergoes lateral lithiation with ease. arkat-usa.org However, simply moving the fluorine atom to a different position can completely alter the outcome. The isomeric N-BOC-2-methyl-5-fluoroaniline fails to undergo the same reaction, while N-BOC-2-methyl-3,4-difluoroaniline, which has a fluorine atom ortho to the methyl group, exhibits dramatically reduced reactivity and gives a very low yield. arkat-usa.org This highlights the critical interplay of steric and electronic effects governed by the specific substitution pattern.

Table 2: Effect of Fluorine Position on Lateral Lithiation of N-BOC-Fluoro-2-methylanilines arkat-usa.org

| Compound | Reactivity Outcome |

|---|---|

| N-BOC-2-methyl-6-fluoroaniline | Undergoes lateral lithiation easily |

| N-BOC-2-methyl-5-fluoroaniline | Fails to undergo lithiation |

| N-BOC-2-methyl-3,4-difluoroaniline | Dramatically reduced reactivity; low yield |

This phenomenon is not limited to fluorine-substituted compounds. The synthesis of isatins from meta-substituted anilines also demonstrates the formation of two possible regioisomers, with yields being dependent on the directing effects of the substituents. For example, the reaction of 3-bromo-4-methoxyaniline (B105698) leads to both 4-bromo-5-methoxyisatin (B143149) and 6-bromo-5-methoxyisatin, with the latter being the major product, obtained in a significantly higher yield. scielo.br This differentiation in yield is a direct consequence of the electronic influence exerted by the bromo and methoxy (B1213986) groups on the cyclization step. scielo.br

Table 3: Regioisomeric Product Yields in Isatin Synthesis from 3-Bromo-4-methoxyaniline scielo.br

| Product | Yield (%) |

|---|---|

| 4-Bromo-5-methoxyisatin | 27 |

| 6-Bromo-5-methoxyisatin | 63 |

In palladium-catalyzed C-H olefination reactions, the electronic nature of substituents also plays a key role. The reaction of an N,N-dimethylaniline derivative bearing two electron-withdrawing fluorine atoms at the meta-positions (3,5-difluoro) resulted in the para-olefinated product in a 42% isolated yield. nih.gov This moderate yield reflects the deactivating nature of the two fluoro groups on the aniline ring, which tempers its reactivity in electrophilic substitution-type processes. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR Spectroscopic Analysis and Solvent Effects

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 3,5-Difluoro-2-methylaniline, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

The chemical shifts of these protons are influenced by the electronic effects of the fluorine and amino substituents on the benzene (B151609) ring. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between the hydrogen and fluorine atoms.

Solvent Effects: The choice of solvent can significantly impact the chemical shifts observed in an ¹H NMR spectrum, primarily through solute-solvent interactions such as hydrogen bonding. liverpool.ac.uk For instance, using a deuterated polar solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) versus a less polar solvent like deuterated chloroform (B151607) (CDCl₃) can cause shifts in the resonance frequencies of the amine protons due to differences in hydrogen bonding strength. mdpi.comresearchcommons.org The chemical shifts of the aromatic and methyl protons may also experience slight changes. researchcommons.org

Interactive Data Table: Representative ¹H NMR Data for an Aniline (B41778) Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| Aromatic (Ar-H) | 6.5 - 7.5 | The exact shift and multiplicity depend on the substitution pattern and coupling with fluorine atoms. |

| Amine (NH₂) | 3.5 - 4.5 | This signal can be broad and its position is solvent-dependent. |

| Methyl (CH₃) | 2.0 - 2.5 | Typically appears as a singlet unless coupled to other protons. |

Note: The data presented is a generalized representation for a substituted aniline and may vary for this compound.

¹³C NMR Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms. The carbons bonded to the fluorine atoms (C-3 and C-5) will be significantly deshielded and appear at a higher chemical shift (downfield). The carbon attached to the methyl group (C-2) and the amino group (C-1) will also have characteristic chemical shifts. The remaining aromatic carbons will have shifts in the typical aromatic region (around 110-150 ppm). chemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-NH₂) | 140 - 150 | |

| C-2 (C-CH₃) | 115 - 125 | |

| C-3 (C-F) | 155 - 165 (doublet due to C-F coupling) | The large chemical shift is due to the high electronegativity of fluorine. |

| C-4 | 100 - 110 (triplet due to coupling with two fluorine atoms) | |

| C-5 (C-F) | 155 - 165 (doublet due to C-F coupling) | |

| C-6 | 110 - 120 (triplet due to coupling with two fluorine atoms) | |

| Methyl (CH₃) | 15 - 25 |

Note: These are predicted values and experimental data may vary slightly.

Multinuclear NMR (e.g., ¹⁹F NMR) for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.org

In this compound, the two fluorine atoms are chemically equivalent, and therefore, they are expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine atoms and the adjacent protons (H-4 and H-6) can provide valuable structural information. The chemical shift range for organofluorine compounds is broad, which minimizes the likelihood of signal overlap. wikipedia.orgmagritek.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are complementary and provide a molecular fingerprint that is unique to the compound. wiley.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule.

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the strong C-F stretching vibrations (typically in the region of 1100-1300 cm⁻¹).

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. While FT-IR is based on the absorption of light, Raman spectroscopy measures the scattered light, providing complementary information.

In general, vibrations that cause a significant change in the polarizability of the molecule are strong in the Raman spectrum, while those that lead to a large change in the dipole moment are strong in the IR spectrum. For this compound, the symmetric vibrations of the aromatic ring and the C-F bonds are expected to show strong signals in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the low-frequency modes and for analyzing samples in aqueous solutions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed offer deep insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of a compound by measuring its mass with very high precision. For this compound, with a nominal mass of 143, HRMS can distinguish its exact mass from other potential elemental compositions that might have the same nominal mass.

The expected exact mass for the molecular ion [M]⁺• of this compound (C₇H₇F₂N) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N). While specific experimental data for this compound is not publicly available, a typical HRMS analysis would yield a result that closely matches the calculated value, often to within a few parts per million (ppm), thereby confirming the molecular formula C₇H₇F₂N.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₇H₇F₂N |

| Calculated m/z | 143.0546 |

| Observed m/z | Hypothetical Value: 143.0544 |

| Mass Difference (ppm) | Hypothetical Value: -1.4 |

This table is illustrative. The observed m/z and mass difference are hypothetical values representing a typical HRMS result.

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a "molecular fingerprint." The fragmentation of the this compound molecular ion (m/z 143) can be predicted based on the established fragmentation rules for anilines, aromatic compounds, and organofluorine compounds. whitman.edu

The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: A peak at m/z 142 ([M-H]⁺) can arise from the cleavage of a C-H or N-H bond.

Loss of a methyl radical: Cleavage of the C-C bond between the aromatic ring and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a significant fragment at m/z 128 ([M-CH₃]⁺). This fragment, a difluoroanilinium ion, would be stabilized by the aromatic system.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for anilines involves the expulsion of HCN from the ring, which would produce a fragment at m/z 116 ([M-HCN]⁺). acs.org

Loss of hydrogen fluoride (B91410) (HF): The elimination of HF is a characteristic fragmentation for many fluorinated aromatic compounds, which could lead to a peak at m/z 123 ([M-HF]⁺). researchgate.net

Analysis of the mass spectra of isomeric compounds like 5-Fluoro-2-methylaniline (C₇H₈FN) shows a prominent molecular ion peak at m/z 125 and a base peak at m/z 110, corresponding to the loss of a methyl group. nist.gov This supports the prediction that the loss of the methyl group would also be a major fragmentation pathway for this compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

While a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, the molecular geometry can be inferred from closely related structures. For instance, the crystal structure of N-formyl-4-bromo-2,6-difluoroaniline reveals key details about the geometry of a difluorinated aniline derivative. iucr.org

In a hypothetical crystal structure of this compound, one would expect the benzene ring to be nearly planar. The C-F bond lengths would be typical for aryl fluorides, and the C-N bond length would reflect the partial double-bond character due to the delocalization of the nitrogen lone pair into the aromatic system. The methyl group and the amine group would cause some steric strain, potentially leading to slight out-of-plane deviations of the substituents. The precise bond lengths, bond angles, and torsion angles obtained from XRD would provide an unambiguous confirmation of the molecular connectivity and conformation.

Table 2: Representative Crystallographic Data for a Difluoroaniline Derivative

| Parameter | Example Value (from an analogous structure) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.123 (1) |

| b (Å) | 13.456 (2) |

| c (Å) | 14.567 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 808.9 (3) |

| Z | 4 |

This data is from the analogous compound N-formyl-4-bromo-2,6-difluoroaniline and serves to illustrate the type of information obtained from a single-crystal XRD experiment. iucr.org

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. iucr.orgtandfonline.com

By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. iucr.org For this compound, the primary interactions would likely be:

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming chains or dimers with neighboring molecules.

N-H···F and C-H···F Hydrogen Bonds: The fluorine atoms, being electronegative, can act as weak hydrogen bond acceptors, interacting with the N-H of the amine group or C-H bonds of the methyl group or aromatic ring. iucr.org

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

F···F Interactions: Close contacts between fluorine atoms on adjacent molecules are also possible and have been observed in other highly fluorinated compounds. iucr.org

A Hirshfeld surface analysis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, which contains the same 3,5-difluorophenyl moiety, showed that H···F contacts, along with H···H and H···O contacts, were significant contributors to the crystal packing. researchgate.net This suggests that hydrogen bonding involving the fluorine atoms would be a key feature in the crystal structure of this compound as well. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of each type of intermolecular contact. nih.gov

Specialized Spectroscopic Methods

Beyond the core techniques, other specialized spectroscopic methods could provide further structural detail. For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the local environment of the atoms in the crystalline solid, providing information that is complementary to XRD data. It can be particularly useful for detecting polymorphism, where a compound can exist in multiple crystalline forms with different packing arrangements and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For a compound like this compound, XPS can be used to verify the presence and chemical environment of its constituent elements: carbon, nitrogen, and fluorine.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state. For this compound, the high-resolution XPS spectrum would show distinct peaks for C 1s, N 1s, and F 1s. The C 1s spectrum would be complex, with different peaks corresponding to carbon atoms in different chemical environments (e.g., C-C, C-N, C-F, and C-H). The N 1s peak would confirm the presence of the aniline nitrogen, and its binding energy would be sensitive to its chemical state. The F 1s peak would be a clear indicator of the fluorine atoms on the aromatic ring.

Due to the lack of specific XPS data for this compound, the following table provides expected binding energy ranges for the core levels of the constituent elements based on data for similar fluorinated and aminated aromatic compounds.

| Core Level | Expected Binding Energy (eV) (Illustrative) |

| C 1s (C-C, C-H) | 284.5 - 285.5 |

| C 1s (C-N) | 285.8 - 286.8 |

| C 1s (C-F) | 287.0 - 289.0 |

| N 1s | 399.0 - 401.0 |

| F 1s | 688.0 - 690.0 |

This table presents illustrative binding energy ranges for the core levels of elements in a fluorinated aniline, based on general knowledge of XPS and data for related compounds, as specific experimental data for this compound is not available in the provided search results.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling points. For this compound, DSC would provide valuable information about its thermal stability and purity.

A typical DSC thermogram for a pure crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. A study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed a distinct melting endotherm before decomposition. nih.govchemicalbook.com

While the precise melting point of this compound is not provided in the search results, data for a closely related isomer, 3-Fluoro-2-methylaniline, is available and can be used for illustrative purposes. sigmaaldrich.com

| Thermal Property | Value for 3-Fluoro-2-methylaniline (Illustrative) |

| Melting Point (°C) | 7 sigmaaldrich.com |

| Boiling Point (°C at 15 mmHg) | 89-91 sigmaaldrich.com |

This table shows the melting and boiling points of the related isomer, 3-Fluoro-2-methylaniline, for illustrative purposes, as the corresponding experimental data for this compound was not found in the search results. The boiling point for 3,5-Difluoro-N-methylaniline is reported as 181.1°C at 760 mmHg. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT calculations are widely used to determine optimized geometries, electronic structures, and various molecular properties. nih.govbeilstein-journals.org For 3,5-Difluoro-2-methylaniline, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights. researchgate.net

Molecular Geometry Optimization and Structural Properties

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The introduction of substituents onto the aniline (B41778) ring induces notable changes in its geometry. The two electron-withdrawing fluorine atoms at the meta-positions and the electron-donating methyl group at the ortho-position relative to the amino group create a complex electronic environment. The C-N bond length in substituted anilines is a key parameter; for instance, in 2,6-difluoroaniline, it was calculated to be 1.385 Å, and in 3,5-difluoroaniline (B1215098), 1.389 Å. The presence of the ortho-methyl group in this compound would likely introduce steric hindrance, potentially causing a slight out-of-plane tilt of the amino group and influencing the C-N bond length and the C-C-N bond angles. The C-F bond lengths are expected to be consistent with those in other fluoroaromatic compounds.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, values based on trends observed in related substituted anilines, as direct published data for this specific molecule is scarce.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N | 1.395 |

| C-F | 1.350 |

| C-C (aromatic) | 1.390 - 1.405 |

| N-H | 1.009 |

| C-CH₃ | 1.510 |

| Bond Angles (°) ** | |

| C-C-N | 121.0 |

| C-C-F | 119.5 |

| H-N-H | 113.0 |

| C-N-H | 115.0 |

| Dihedral Angles (°) ** | |

| C-C-N-H | ~10.0 (slight pyramidalization) |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For aniline derivatives, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. researchgate.net The substituents significantly influence these orbital energies. Electron-withdrawing groups like fluorine generally lower both HOMO and LUMO energy levels, with the effect on the LUMO often being more pronounced. nih.gov Conversely, electron-donating groups like methyl raise the HOMO energy.

In this compound, the two fluorine atoms would stabilize (lower) the orbital energies, while the methyl group would destabilize (raise) them. The net effect on the HOMO-LUMO gap would depend on the interplay of these opposing influences. Studies on similar molecules show that fluorination can sometimes increase the HOMO-LUMO gap, leading to greater stability. researchgate.netdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical values based on trends from related compounds. The actual values would be obtained from DFT calculations.

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -5.50 |

| E(LUMO) | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

This predicted gap suggests a molecule of significant kinetic stability. The intramolecular charge transfer (ICT) from the HOMO to the LUMO is a fundamental electronic transition. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. chemscene.com These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. chemscene.com The color-coding on an MEP surface typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with green representing neutral potential. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated on the electronegative fluorine atoms and, to a lesser extent, the nitrogen atom of the amino group due to its lone pair of electrons. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially on the aromatic hydrogens, indicating these are sites susceptible to nucleophilic interaction.

Neutral/Near-Neutral Potential (Green): Spread across the carbon backbone of the aromatic ring.

The MEP surface helps in understanding intermolecular interactions and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.denumberanalytics.com NBO analysis provides detailed information on charge distribution, hybridization, and intramolecular delocalization (charge transfer) interactions. scirp.org

Key findings from an NBO analysis of this compound would include:

Natural Atomic Charges: Calculation of the charge localized on each atom, confirming the electron-withdrawing effect of the fluorine atoms (negative charge) and the electron-donating nature of the amino and methyl groups.

Hybridization: Description of the hybrid orbitals (e.g., sp², sp³) forming the sigma and pi bonds.

Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (like antibonding orbitals). A key interaction would be the delocalization of the nitrogen lone pair (n_N) into the antibonding π* orbitals of the aromatic ring, which is characteristic of aniline systems and contributes to their chemical properties. The strength of these interactions is evaluated using second-order perturbation theory, with the stabilization energy E(2) indicating the magnitude of the delocalization. wisc.edu

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness/Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.tr

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have small energy gaps and are more reactive.

Electronegativity (χ): Defined as χ ≈ -(E_HOMO + E_LUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η). This index quantifies the energy lowering of a system when it accepts electrons from the environment, thus measuring its electrophilic character.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Based on the predicted HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.426 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.11 |

These values would classify this compound as a moderately hard molecule with a significant electrophilic character.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the harmonic frequencies, one can simulate the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic frequencies would include N-H stretching, C-F stretching, aromatic C-H stretching, and various ring deformation modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for structural elucidation. The calculations would predict distinct chemical shifts for the different hydrogen and carbon atoms in this compound, reflecting the varied electronic environments created by the fluorine, methyl, and amino substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. wisc.edu The calculations would likely predict π → π* transitions as the dominant absorptions for this compound in the UV region.

Theoretical Vibrational Spectra (IR, Raman)

The vibrational modes of a molecule, which are observed experimentally through Infrared (IR) and Raman spectroscopy, can be accurately predicted using computational methods. DFT calculations, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate harmonic vibrational frequencies. researchgate.netahievran.edu.tr

These calculations yield a set of normal modes, each corresponding to a specific molecular motion, such as stretching, bending, or torsion. To aid in the interpretation of these complex spectra, a Potential Energy Distribution (PED) analysis is often performed. researchgate.netresearchgate.net PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode, allowing for unambiguous assignments of the spectral bands. researchgate.net For a molecule like this compound, key vibrational modes would include the N-H stretching of the amine group, C-F stretching, C-N stretching, and various bending modes of the aromatic ring and methyl group.

While specific calculated data for this compound is not available in the reviewed literature, the table below provides representative vibrational modes and their typical frequency ranges for substituted anilines, as would be determined by such theoretical studies.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3500 - 3550 | Asymmetric stretching of the two N-H bonds in the amine group. |

| N-H Symmetric Stretch | 3400 - 3450 | Symmetric stretching of the two N-H bonds in the amine group. |

| C-H Aromatic Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Methyl Stretch | 2900 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| NH₂ Scissoring | 1600 - 1650 | In-plane bending motion of the -NH₂ group. |

| C=C Ring Stretch | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-F Stretch | 1100 - 1350 | Stretching of the carbon-fluorine bonds, often strong in IR spectra. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond connecting the amine to the ring. |

| NH₂ Wagging | 750 - 850 | Out-of-plane bending motion of the -NH₂ group. |

This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Theoretical NMR Isotropic Values

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the NMR chemical shifts (¹H, ¹³C, etc.) with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, most often in conjunction with DFT. conicet.gov.ar This method calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of GIAO calculations allows for the assignment of complex spectra and can help distinguish between different isomers or conformers. For this compound, calculations would predict the chemical shifts for the aromatic protons, the amine protons, and the methyl protons, as well as for each unique carbon atom in the molecule. The electron-withdrawing fluorine atoms and the electron-donating amine and methyl groups would have distinct and predictable effects on the chemical shifts of nearby nuclei.

The following table presents expected chemical shift ranges for this compound based on GIAO calculations for analogous structures.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Influencing Factors |

| ¹H | Amine (-NH₂) | 3.5 - 4.5 | Hydrogen bonding, solvent effects. |

| ¹H | Aromatic (H-4, H-6) | 6.2 - 6.8 | Shielding by -NH₂ and -CH₃; deshielding by -F. |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 | Attached to the aromatic ring. |

| ¹³C | C-1 (C-NH₂) | 140 - 150 | Direct attachment of electron-donating amine group. |

| ¹³C | C-2 (C-CH₃) | 115 - 125 | Shielding effect of the methyl group. |

| ¹³C | C-3, C-5 (C-F) | 160 - 165 (with J_CF) | Strong deshielding by fluorine; shows C-F coupling. |

| ¹³C | C-4, C-6 | 100 - 110 | Shielding by adjacent substituents. |

| ¹³C | Methyl (-CH₃) | 15 - 20 | Typical range for an aromatic methyl carbon. |

This table is illustrative. The values are estimations based on general principles and data for similar compounds. ahievran.edu.trresearchgate.net Precise predictions require specific GIAO calculations.

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. For this compound, this involves studying its reactivity in various transformations, such as electrophilic substitution or oxidation.

Transition State Analysis

A key goal of reaction mechanism modeling is to identify the transition state (TS), which is the highest energy structure along the reaction coordinate connecting reactants and products. mdpi.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com For reactions involving this compound, such as its reaction with a hydroxyl radical, DFT calculations can be used to optimize the geometry of the transition state. mdpi.com Analyzing the structure of the TS reveals which bonds are breaking and which are forming, providing a snapshot of the reaction's critical moment.

Solvent Effects in Computational Simulations